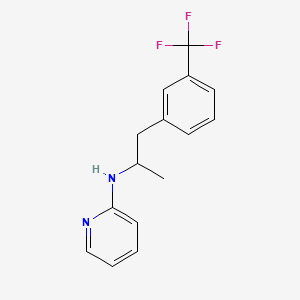
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is an organic compound with a complex structure that includes a dimethylamino group, two thiophene rings, and a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of thiophene derivatives followed by the introduction of the dimethylamino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can enhance the reaction rate and yield is common. Purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene ketones, while reduction could produce thiophene alcohols.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1-phenylbutan-1-ol
- 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Uniqueness
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is unique due to the presence of two thiophene rings, which impart distinct electronic properties. This makes it particularly useful in the development of materials for electronic applications, setting it apart from similar compounds that may only have one thiophene ring or different substituents.
Propiedades
Número CAS |
6293-00-1 |
|---|---|
Fórmula molecular |
C14H19NOS2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1,1-dithiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C14H19NOS2/c1-11(15(2)3)10-14(16,12-6-4-8-17-12)13-7-5-9-18-13/h4-9,11,16H,10H2,1-3H3 |
Clave InChI |
KUYLKQQSZDJZSA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CS1)(C2=CC=CS2)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


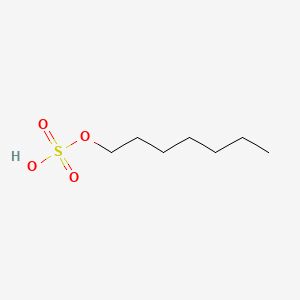
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
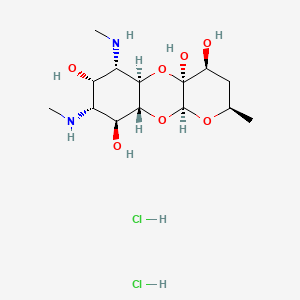
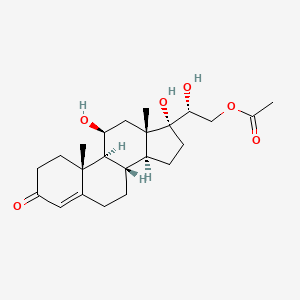
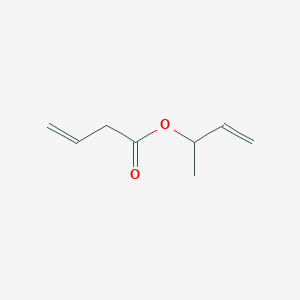
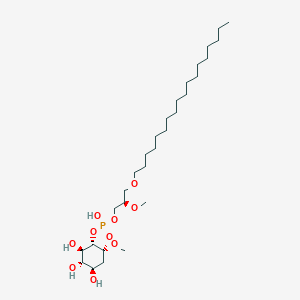
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
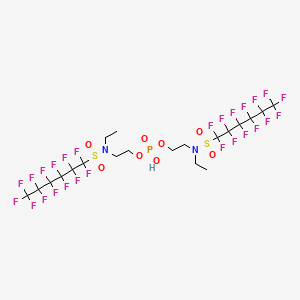
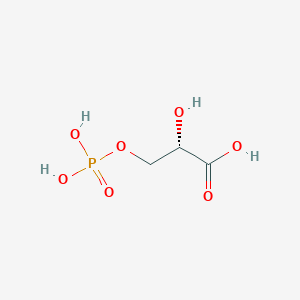

![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
